molecular formula C13H21N7O2 B6057526 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol

3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol

Cat. No.: B6057526
M. Wt: 307.35 g/mol
InChI Key: KJGPIOGHSVWDRR-UHFFFAOYSA-N
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Description

3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, amination, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological functions.

    Caffeine: A stimulant that also belongs to the purine class.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of functional groups and molecular configuration sets it apart from other purine derivatives.

Properties

IUPAC Name

3-[6-imino-8-(4-methylpiperazin-1-yl)-7H-purin-3-yl]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N7O2/c1-18-2-4-19(5-3-18)13-16-10-11(14)15-8-20(12(10)17-13)6-9(22)7-21/h8-9,14,21-22H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGPIOGHSVWDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2)C(=N)N=CN3CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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